Cyclohexanone, 3-(trimethylsilyl)-
Description
Contextualization within Organosilicon Chemistry and Its Synthetic Utility
Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable tools in organic synthesis. pageplace.deyoutube.com The unique properties of the silicon atom, such as its lower electronegativity compared to carbon and the energetic favorability of forming strong silicon-oxygen bonds, drive much of its chemical behavior. wikipedia.orgias.ac.in These characteristics allow organosilicon compounds to act as protecting groups, activate substrates for reactions, and direct the course of chemical transformations. pageplace.deias.ac.in
The utility of organosilicon compounds is vast, ranging from their use as silylating agents to protect sensitive functional groups like alcohols and amines, to their role in advanced cross-coupling reactions. shinetsusilicone-global.comsigmaaldrich.com The introduction of a silyl (B83357) group, such as the trimethylsilyl (B98337) group, can significantly alter the reactivity of a molecule. For instance, α-silyl ketones, a class to which 3-(trimethylsilyl)cyclohexanone belongs, exhibit unique reactivity due to the activating effect of the carbonyl group on the relatively weak carbon-silicon bond. thieme-connect.de This activation facilitates a range of transformations, making these compounds valuable intermediates in the synthesis of complex molecules, including natural products. ias.ac.in
Importance of the Cyclohexanone (B45756) Framework in Organic Synthesis
The cyclohexanone ring is a ubiquitous structural motif found in a vast array of natural products and biologically active compounds. acs.org Its prevalence underscores its importance as a versatile building block in synthetic organic chemistry. acs.orgelsevierpure.com The six-membered ring provides a rigid and predictable conformational framework, which is crucial for controlling stereochemistry in complex syntheses.
The carbonyl group within the cyclohexanone framework serves as a key functional handle, allowing for a multitude of chemical modifications. alphachem.biz Reactions such as aldol (B89426) condensations, alkylations, and various cyclization reactions can be performed at or adjacent to the carbonyl group, enabling the construction of intricate molecular architectures. acs.orgorganic-chemistry.org The ability to introduce substituents at specific positions on the cyclohexanone ring with high regioselectivity and stereoselectivity is a cornerstone of modern synthetic strategy. acs.org Consequently, methods for the efficient synthesis and functionalization of cyclohexanone derivatives are of paramount importance to the field of organic chemistry. elsevierpure.comdeepdyve.comresearchgate.net
Historical Perspective of Silyl Group Introduction in Carbonyl Systems
The introduction of silyl groups into carbonyl systems, particularly the formation of silyl enol ethers, represents a landmark development in organic synthesis. wikipedia.org The first organosilicon compound, tetraethylsilane, was synthesized in 1863. wikipedia.org However, the synthetic potential of organosilicon chemistry, especially in the context of carbonyl compounds, was not fully realized until much later.
The explosive growth of organosilicon chemistry over the past few decades has led to a deeper understanding of its utility. pageplace.de Silyl enol ethers, which are typically prepared by reacting an enolizable carbonyl compound with a silyl halide in the presence of a base, have emerged as highly versatile intermediates. wikipedia.orgorganic-chemistry.org These compounds serve as specific enol equivalents, allowing for controlled cross-aldol reactions and other carbon-carbon bond-forming transformations. youtube.com The stability of silyl enol ethers compared to their enol counterparts allows for their isolation and subsequent reaction with a wide range of electrophiles, providing a powerful tool for regioselective functionalization of ketones. wikipedia.orgyoutube.com This has revolutionized the way chemists approach the synthesis of complex molecules containing carbonyl functionalities.
Data Tables
Table 1: Properties of Cyclohexanone, 3-(trimethylsilyl)- and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Cyclohexanone, 3-(trimethylsilyl)- | C9H18OSi | 170.33 | α-Silyl ketone, versatile synthetic intermediate. |
| Cyclohexanone | C6H10O | 98.14 | Important building block in nylon production and organic synthesis. alphachem.biznih.govvertecbiosolvents.com |
| Trimethylsilyl chloride | C3H9ClSi | 108.64 | Common reagent for the synthesis of silyl ethers and silyl enol ethers. wikipedia.org |
| Tetraethylsilane | C8H20Si | 144.33 | First synthesized organosilicon compound. wikipedia.org |
Table 2: Common Silyl Ethers Used as Protecting Groups
| Silyl Group Abbreviation | Full Name | Relative Stability |
| TMS | Trimethylsilyl | Least stable, easily removed. wikipedia.org |
| TES | Triethylsilyl | More stable than TMS. wikipedia.org |
| TBS/TBDMS | tert-Butyldimethylsilyl | Commonly used, good stability. wikipedia.org |
| TBDPS | tert-Butyldiphenylsilyl | Very stable, often used for robust protection. wikipedia.org |
| TIPS | Triisopropylsilyl | Very bulky, highly stable. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-trimethylsilylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZOUFIZRWXHEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450010 | |
| Record name | Cyclohexanone, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7531-60-4 | |
| Record name | Cyclohexanone, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of Cyclohexanone, 3 Trimethylsilyl
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition to the carbonyl group of substituted cyclohexanones is a well-studied area, with stereochemical outcomes dictated by a complex interplay of steric and electronic factors. The presence of a 3-trimethylsilyl group provides a clear example of these competing influences.
The stereoselectivity of nucleophilic addition to the carbonyl carbon of Cyclohexanone (B45756), 3-(trimethylsilyl)- is governed by two primary factors: steric hindrance and electronic effects. researchgate.net The bulky trimethylsilyl (B98337) group presents significant steric hindrance to the approaching nucleophile. This steric effect generally favors the nucleophile attacking from the equatorial face of the cyclohexanone ring, which is less hindered, leading to the formation of an axial alcohol. researchgate.net
Conversely, electronic arguments, often explained by the Cieplak model, propose that the transition state is stabilized by electron donation from adjacent sigma (σ) bonds into the forming nucleophile-carbon sigma-star (σ*) orbital. researchgate.netacademie-sciences.fr Since carbon-silicon bonds are effective σ-donors (hyperconjugation), the C2-C3 bond anti-periplanar to the axial trajectory can stabilize the transition state for axial attack. This electronic effect favors the formation of an equatorial alcohol. researchgate.net The ultimate stereochemical outcome depends on the balance between these steric and electronic contributions, which can be modulated by the size of the nucleophile and the reaction conditions. researchgate.net
The reaction of Cyclohexanone, 3-(trimethylsilyl)- with organometallic reagents primarily involves the nucleophilic addition of a carbanion equivalent to the electrophilic carbonyl carbon. researchgate.net Due to the steric bulk and potential for enolization of the ketone, highly nucleophilic reagents that can react under mild conditions are often employed. youtube.com
Lithiated sulfur compounds, such as sulfur ylides, are particularly effective for reactions with hindered or enolizable ketones. youtube.com For instance, the reaction with dimethyloxosulphonium methylide would lead to the formation of a spiro-epoxide at the carbonyl carbon. This transformation occurs via nucleophilic attack of the ylide, followed by intramolecular displacement of dimethyl sulfoxide.
Other common organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li) also add to the carbonyl group to form tertiary alcohols after an aqueous workup. researchgate.net The stereoselectivity of these additions is again dependent on the size of the incoming alkyl group (R) and the specific reaction conditions, balancing steric repulsion from the TMS group with potential electronic stabilization.
The reduction of Cyclohexanone, 3-(trimethylsilyl)- by hydride reagents is a classic example of diastereoselective nucleophilic addition. harvard.edu The ratio of axial to equatorial alcohol products is highly dependent on the steric bulk of the hydride-donating species. libretexts.org
Small, unhindered hydride reagents like Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) are more sensitive to electronic and torsional effects. harvard.edu Their approach is less impeded by the 3-silyl group, allowing electronic factors that favor axial attack to have a greater influence, leading to a higher proportion of the equatorial alcohol. researchgate.netacademie-sciences.fr
In contrast, sterically demanding hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride), are highly sensitive to steric hindrance. The bulky nature of these reagents forces them to attack from the less-hindered equatorial face, resulting in a strong preference for the formation of the axial alcohol. This high degree of stereoselectivity makes bulky hydride reagents valuable tools for controlling the configuration of the newly formed stereocenter. wikipedia.org
| Hydride Reagent | Primary Influence | Major Attack Trajectory | Predominant Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Electronic/Torsional | Axial | trans-(equatorial)-Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Electronic/Torsional | Axial | trans-(equatorial)-Alcohol |
| L-Selectride (Li(s-Bu)₃BH) | Steric | Equatorial | cis-(axial)-Alcohol |
Electrophilic Reactivity and Transformations
Beyond direct carbonyl additions, the reactivity of Cyclohexanone, 3-(trimethylsilyl)- can be channeled through its enol or enolate forms. The formation of silyl (B83357) enol ethers provides stable, isolable intermediates for a variety of carbon-carbon bond-forming reactions. tcichemicals.com
Silyl enol ethers are versatile nucleophiles in organic synthesis. tcichemicals.com They are typically prepared from ketones by reaction with a silylating agent, such as trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate (B1224126), in the presence of a base. tcichemicals.comorgsyn.org For an unsymmetrical ketone like 3-(trimethylsilyl)cyclohexanone, deprotonation can lead to two different enolates. Using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less-substituted "kinetic" silyl enol ether by removing a proton from the C6 position. tcichemicals.com Conversely, weaker bases like triethylamine (B128534) tend to favor the more-substituted "thermodynamic" silyl enol ether. tcichemicals.com
These silyl enol ethers are key intermediates in Lewis acid-catalyzed aldol-type reactions, often called the Mukaiyama aldol (B89426) addition. orgsyn.orgyoutube.com In the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), the silyl enol ether derived from 3-(trimethylsilyl)cyclohexanone reacts smoothly with aldehydes or ketones. orgsyn.org This reaction forms a β-hydroxy ketone (after workup) or a silylated aldol adduct, effectively creating a new carbon-carbon bond at the α-position of the original ketone. This method is highly effective for crossed aldol reactions, providing good yields of specific aldol products that are often difficult to obtain through traditional base-mediated methods. orgsyn.org The reaction proceeds through the activation of the electrophilic carbonyl component by the Lewis acid, followed by nucleophilic attack from the silyl enol ether.
| Silyl Enol Ether Reactant | Electrophile | Catalyst | Product Type (after workup) |
|---|---|---|---|
| 3-(Trimethylsilyl)-1-(trimethylsilyloxy)cyclohex-1-ene | Aldehyde (R-CHO) | TiCl₄ | 2-(1-Hydroxyalkyl)-3-(trimethylsilyl)cyclohexanone |
| 5-(Trimethylsilyl)-1-(trimethylsilyloxy)cyclohex-1-ene | Aldehyde (R-CHO) | TiCl₄ | 6-(1-Hydroxyalkyl)-3-(trimethylsilyl)cyclohexanone |
| 3-(Trimethylsilyl)-1-(trimethylsilyloxy)cyclohex-1-ene | Ketone (R₂C=O) | TiCl₄ | 2-(1-Hydroxy-1,1-dialkyl)-3-(trimethylsilyl)cyclohexanone |
The Mukaiyama aldol reaction can be mechanistically viewed as a type of formal ene reaction. In this context, the silyl enol ether acts as the "ene" component, and the Lewis acid-activated carbonyl compound serves as the "enophile." The reaction cascade involves the coordination of the Lewis acid to the carbonyl oxygen of the electrophile, making it highly susceptible to nucleophilic attack. The silyl enol ether then attacks the activated carbonyl carbon. This is followed by a transfer of the silyl group from the enol ether oxygen to the carbonyl oxygen of the former electrophile, generating a silylated aldol adduct. This process, involving C-C bond formation and concomitant hydrogen (or in this case, silyl) transfer, is characteristic of an ene-type transformation.
Oxidation Reactions
Oxidative Transformations of Silyl-Substituted Cyclohexanones and Related Structures (e.g., epoxidation)
The oxidation of silyl-substituted cyclohexanones can lead to a variety of valuable chemical intermediates. While direct oxidation studies on 3-(trimethylsilyl)cyclohexanone are specific, the reactivity of related silyl-substituted structures provides significant insight into potential transformations. A key reaction in this class is epoxidation, particularly of silyl enol ethers derived from the parent ketone or of other cyclic systems where the silyl group can influence the reaction's stereochemical outcome.
The epoxidation of alkenes is a fundamental transformation, and methods using powerful epoxidizing species like dioxiranes are relevant. Dioxiranes can be generated in situ from a ketone and an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). organic-chemistry.org Chiral ketones derived from natural sources, such as D-fructose, have been developed as highly effective catalysts for enantioselective epoxidations under these conditions. organic-chemistry.org These catalysts feature stereogenic centers close to the reactive carbonyl group, which allows for efficient stereochemical control during the oxygen transfer to an alkene. organic-chemistry.org The presence of bulky groups, such as fused rings, alpha to the carbonyl helps to prevent epimerization of the catalyst's chiral centers. organic-chemistry.org This methodology is highly effective for trans-disubstituted and trisubstituted olefins.
In the context of silyl-substituted compounds, the epoxidation of silyl-substituted allenes with reagents like dimethyldioxirane (B1199080) has been shown to produce spirodiepoxides with high facial selectivity. Following their formation, these epoxides can react regioselectively at the silyl-substituted terminus. nih.gov This highlights the directing effect and synthetic utility of the silyl group in oxidative cyclization reactions.
The oxidation of the parent cyclohexanone structure, often in conjunction with cyclohexanol, is an industrially significant process for producing adipic acid and other precursors for polymers like nylon. nih.govresearchgate.net These oxidations can be accomplished using various catalysts, including Dawson-type polyoxometalates with hydrogen peroxide, which yield a range of mono- and di-acids. researchgate.net Other systems utilize molecular oxygen with catalysts such as cobalt molybdenum oxide or iron and copper complexes. researchgate.net
| Reaction Type | Substrate Class | Reagent/Catalyst | Product Type | Key Findings | Citations |
| Enantioselective Epoxidation | Alkenes (e.g., trans-olefins) | Fructose-derived chiral ketone / Oxone | Chiral Epoxides | High enantioselectivity is achieved due to the catalyst's structure; reaction rate is enhanced at higher pH. | organic-chemistry.org |
| Diastereoselective Epoxidation | Silyl-substituted allenes | Dimethyldioxirane (DMDO) | Silyl-substituted spirodiepoxides | The silyl group directs the epoxidation to achieve high face selectivity. | nih.gov |
| Oxidation to Di-acids | Cyclohexanone/Cyclohexanol | Dawson-type polyoxometalates / H₂O₂ | Adipic acid, Glutaric acid, etc. | The product distribution depends on the specific composition of the polyoxometalate catalyst. | researchgate.net |
| Oxidation to KA-oil | Cyclohexane (B81311) | Sol-gel encapsulated AaeUPO / H₂O₂ | Cyclohexanol/Cyclohexanone | Encapsulation of the enzyme allows for the use of cyclohexane as both substrate and solvent. | nih.gov |
Other Key Transformations
Radical-Based Reactions Utilizing Trimethylsilyl Reagents (e.g., (TMS)₃SiH)
Tris(trimethylsilyl)silane, often abbreviated as (TMS)₃SiH, has emerged as a significant radical-based reagent in organic synthesis, serving as a viable and less toxic alternative to traditional tin-based reagents like tributyltin hydride (Bu₃SnH). nih.govorganic-chemistry.orgresearchgate.net Its utility stems from the generation of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, which can mediate a wide array of chemical transformations under mild conditions, often with high yields and excellent selectivity. nih.govdntb.gov.ua
The applications of (TMS)₃SiH are extensive and include radical reductions, hydrosilylations, and consecutive radical reactions. nih.govnih.gov In radical reductions, (TMS)₃SiH acts as a hydrogen atom donor to carbon-centered radicals, completing a radical chain cycle. This has been applied in reactions like the Barton reductive decarboxylation, where (TMS)₃SiH can offer higher stereoselectivity compared to Bu₃SnH due to the steric bulk of the silane (B1218182) reagent influencing the hydrogen abstraction step. organic-chemistry.org
Radical-based hydrosilylation of carbon-carbon double or triple bonds is another important class of reactions involving (TMS)₃SiH. nih.gov The process is initiated by the addition of the (TMS)₃Si• radical to the unsaturated bond, which proceeds with high regioselectivity (anti-Markovnikov) to yield (TMS)₃Si-substituted products. nih.gov This method is effective for both electron-rich and electron-poor olefins. nih.gov Furthermore, (TMS)₃SiH has been utilized in photoredox catalysis, where it can be activated by light to participate in reactions such as the hydrofluoromethylation of electron-deficient alkenes. researchgate.net
| Reaction Class | Reagent | Typical Substrate | Product | Mechanism Highlights | Citations |
| Radical Reduction | (TMS)₃SiH | Alkyl halides, Thiocarbonyl esters | Reduced alkanes, Decarboxylated products | Involves hydrogen atom transfer from (TMS)₃SiH to an intermediate radical. Can exhibit high stereoselectivity. | organic-chemistry.orgnih.gov |
| Radical Hydrosilylation | (TMS)₃SiH | Alkenes, Alkynes | Alkyl/Vinyl tris(trimethylsilyl)silanes | Anti-Markovnikov addition of the (TMS)₃Si• radical across the C-C multiple bond. | nih.govdntb.gov.ua |
| Consecutive Radical Reactions | (TMS)₃SiH | Thiocarbonate derivatives | Polycyclic compounds | Involves a cascade of radical addition, cyclization, and intramolecular substitution. | organic-chemistry.org |
| Photoredox-Mediated Reactions | (TMS)₃SiH / Photocatalyst | Electron-deficient alkenes | Functionalized alkanes (e.g., hydrofluoromethylated) | Silyl radical activation is achieved through photoredox catalysis, enabling novel transformations. | researchgate.net |
Rearrangement Processes Influenced by the Silyl Group
The presence of a trimethylsilyl group can exert a significant influence on the course and outcome of molecular rearrangements, owing to its unique steric and electronic properties. This influence is evident in several named rearrangements involving ketone- and aldehyde-containing structures.
One prominent example is the α-ketol rearrangement. In a study of α,α-dialkyl-α-siloxyaldehydes, a chiral organoaluminum Lewis acid catalyst was used to induce a rearrangement to α-siloxyketones in high yield and enantiomeric excess. beilstein-journals.org A key feature of this transformation is the tolerance and participation of the silyl group, which is transferred between oxygen atoms following the migration of an alkyl group. This makes the reaction particularly useful in synthetic strategies that employ silyl protecting groups. beilstein-journals.org
The Cloke-Wilson rearrangement provides another illustration of silyl group influence. The Lewis acid-mediated rearrangement of cyclopropyl (B3062369) silyl ketones, using reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf), leads to the formation of 5-silyl-2,3-dihydrofuran derivatives. rsc.org This ring-expansion reaction is highly efficient and yields products where the carbon-silicon bond is retained, making it available for subsequent functional group transformations. rsc.org
The steric bulk of silyl groups is also known to play a crucial role in directing the stereochemical outcome of reactions. While not a ketone rearrangement, studies on the glycosylation of silyl-protected 2,6-dideoxysugars have shown that sterically hindered silyl groups can restrict conformational flexibility and improve anomeric selectivity in the formation of glycosidic bonds. sonaricollege.in This principle of steric guidance by silyl groups is broadly applicable to understanding their influence on the transition states of rearrangement processes in cyclic systems like substituted cyclohexanones.
| Rearrangement Name | Substrate Type | Key Feature | Product Type | Influence of Silyl Group | Citations |
| α-Ketol Rearrangement | α-Siloxyaldehydes | Asymmetric catalysis | α-Siloxyketones | The silyl group is transferred between oxygen atoms during the alkyl group migration. | beilstein-journals.org |
| Cloke-Wilson Rearrangement | Cyclopropyl silyl ketones | Lewis acid mediation (TMSOTf) | 5-Silyl-2,3-dihydrofurans | The silyl group is integral to the substrate and is retained in the ring-expanded product for further use. | rsc.org |
| Tiffeneau-Demjanov Rearrangement | α-Aminoalcohols (from cyclic ketones) | Diazotization with nitrous acid | Ring-expanded ketones | A general method for cyclic ketone rearrangement; a silyl substituent could influence migratory aptitude. | libretexts.org |
Stereochemical Aspects in the Chemistry of Cyclohexanone, 3 Trimethylsilyl
Stereoselectivity of Nucleophilic Additions to the Carbonyl Group
The prochiral nature of the carbonyl carbon in Cyclohexanone (B45756), 3-(trimethylsilyl)- means that nucleophilic attack can occur from two distinct faces: the axial face and the equatorial face. The presence of the C-3 trimethylsilyl (B98337) group introduces a significant bias, leading to preferential formation of one diastereomer over the other.
Role of the Trimethylsilyl Group at C-3 on Facial Selectivity (axial vs. equatorial attack)
The trimethylsilyl group at the C-3 position of the cyclohexanone ring plays a decisive role in directing the trajectory of incoming nucleophiles to the carbonyl carbon. This directing effect is a consequence of the steric bulk and electronic properties of the silyl (B83357) group, which influences the conformational equilibrium of the ring and the transition states of the addition reaction.
In the case of nucleophilic addition to 3-(trimethylsilyl)cyclohexanone, there is a pronounced preference for the nucleophile to attack from the equatorial face. This mode of attack leads to the formation of an axial alcohol. For instance, the addition of lithium phenylthiomethanide (PhSCH₂Li) to 3-(trimethylsilyl)cyclohexanone demonstrates a strong bias for equatorial approach, resulting in a 90:10 ratio of equatorial to axial attack. This selectivity highlights the directing power of the C-3 silyl group.
Steric and Electronic Factors Governing Stereocontrol
The stereocontrol exerted by the C-3 trimethylsilyl group is a manifestation of both steric and electronic factors. The bulky nature of the TMS group creates significant steric hindrance to an incoming nucleophile from the axial face of the carbonyl. This steric impediment favors the less hindered equatorial pathway.
Electronically, the trimethylsilyl group is considered to be electron-donating. This property can influence the energy of the transition states for both axial and equatorial attack. In contrast to the electron-donating TMS group, an electron-withdrawing group at the same position, such as a trifluoromethyl group (CF₃), can reverse the facial selectivity. For example, the addition of PhSO(=NCH₃)CH₂Li to 3-(trifluoromethyl)cyclohexanone (B1303466) shows a strong preference for the more hindered axial attack (17:83 ratio), a stark contrast to the behavior observed with the trimethylsilyl substituent. This comparison underscores the critical role of the electronic nature of the C-3 substituent in governing stereocontrol.
Impact of Nucleophile Structure and Reaction Conditions on Stereoselectivity
The structure of the attacking nucleophile and the specific reaction conditions are also critical determinants of the degree of stereoselectivity observed in additions to 3-(trimethylsilyl)cyclohexanone. The size and electronic properties of the nucleophile can significantly alter the balance between axial and equatorial attack.
For example, while the addition of lithium phenylthiomethanide (PhSCH₂Li) is highly selective for equatorial attack, a change in the nucleophile's structure can lead to a dramatic loss of selectivity. The addition of a related sulfur-stabilized carbanion, PhSO(=NCH₃)CH₂Li, to 3-(trimethylsilyl)cyclohexanone proceeds with almost no selectivity, affording a nearly 1:1 mixture of the two possible diastereomeric alcohols (45:55 ratio). This demonstrates that subtle changes in the nucleophile can override the directing effect of the C-3 silyl group. Reaction conditions such as solvent polarity and temperature can also modulate the transition state energies, thereby influencing the stereochemical outcome.
Diastereoselectivity in Synthetic Transformations
The stereocenter established by the C-3 trimethylsilyl group can be leveraged to control the formation of new stereocenters in more complex synthetic operations, including vicinal difunctionalization and annulation reactions.
Diastereoselective Vicinal Difunctionalization
While specific examples of diastereoselective vicinal difunctionalization directly on 3-(trimethylsilyl)cyclohexanone are not extensively documented in readily available literature, the principles of its stereodirecting influence can be applied. The formation of an enolate from 3-(trimethylsilyl)cyclohexanone would generate a species where the silyl group can direct the approach of an electrophile. The diastereoselectivity of such reactions would be governed by the steric hindrance imposed by the silyl group, favoring the formation of one diastereomer over the other.
Stereocontrol in Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in organic synthesis. The Robinson annulation, for example, combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. In the context of 3-(trimethylsilyl)cyclohexanone, the silyl group would be expected to exert significant stereocontrol during both the initial Michael addition and the subsequent cyclization. The steric bulk of the trimethylsilyl group would likely direct the incoming Michael acceptor to the less hindered face of the enolate and influence the conformational preference of the intermediate, thereby dictating the stereochemistry of the newly formed ring fusion and any new stereocenters. While specific studies on the annulation of 3-(trimethylsilyl)cyclohexanone are not prominently reported, the established principles of its stereodirecting effects provide a strong basis for predicting a high degree of stereocontrol in such transformations.
Conformational Analysis and its Influence on Reactivity
The reactivity and stereochemical outcome of reactions involving cyclohexanones are intrinsically linked to the conformational equilibrium of the six-membered ring. The presence of a bulky trimethylsilyl group at the 3-position introduces specific steric and electronic interactions that modulate this equilibrium.
The cyclohexane (B81311) ring is not planar and exists predominantly in a variety of puckered conformations to alleviate angle and torsional strain. The most stable of these is the chair conformation , in which all bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered. Other higher-energy conformations include the boat and twist-boat (or skew-boat) conformations. The boat conformation is destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is more stable than the boat as it partially relieves these interactions.
The interconversion between two different chair conformations, known as ring flipping, proceeds through higher-energy transition states and intermediates, including the half-chair and twist-boat conformations. The energy barrier for this process is influenced by the substituents on the ring.
In substituted cyclohexanones, the substituents can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (pointing away from the perimeter of the ring). The relative stability of these two arrangements is determined by steric interactions. For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions—steric repulsion between the axial substituent and the axial hydrogens on the same side of the ring.
The preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position. While the specific A-value for a 3-trimethylsilyl group on a cyclohexanone ring is not readily found in the literature, the A-value for the trimethylsilyl group on a cyclohexane ring is known to be approximately 2.4-2.6 kcal/mol. This substantial value underscores the significant steric bulk of the TMS group and its strong preference for the equatorial position to minimize steric strain.
In 3-(trimethylsilyl)cyclohexanone, the trimethylsilyl group will predominantly occupy the equatorial position in the more stable chair conformation. The axial conformer would experience significant 1,3-diaxial interactions, making it energetically unfavorable.
The presence of the sp²-hybridized carbonyl group in the cyclohexanone ring slightly flattens the ring compared to cyclohexane, which can influence the energies of the various conformations and the barriers to interconversion. Theoretical calculations on cyclohexanone itself have been used to determine the relative energies of its conformations.
Table 1: Relative Conformational Energies of Cyclohexane
| Conformation | Relative Energy (kcal/mol) |
| Chair | 0 |
| Twist-Boat | 5.5 |
| Boat | 6.9 |
| Half-Chair | 10.8 |
Note: These are general values for cyclohexane and can be influenced by substitution.
The well-defined conformational preference of the 3-(trimethylsilyl)cyclohexanone ring, with the bulky TMS group locked in an equatorial position, provides a powerful tool for controlling the stereochemical outcome of reactions at the carbonyl group and other positions on the ring. This is a form of remote stereocontrol , where a substituent distant from the reacting center dictates the stereochemistry of the transformation.
The stereoselectivity of nucleophilic additions to the carbonyl group in substituted cyclohexanones is a well-studied phenomenon. The attacking nucleophile can approach the carbonyl carbon from either the axial or equatorial face. The preferred trajectory is influenced by a combination of steric and electronic factors.
In the case of 3-(trimethylsilyl)cyclohexanone, the large equatorial trimethylsilyl group can sterically hinder the equatorial approach of a nucleophile to the carbonyl carbon. This steric bias would favor axial attack, leading to the formation of the alcohol with the hydroxyl group in the equatorial position. The degree of this diastereoselectivity will depend on the size of the nucleophile and the reaction conditions.
Furthermore, the electronic effects of the trimethylsilyl group can also play a role. The silicon atom is more electropositive than carbon, and the C-Si bond is a good σ-donor. This electron-donating ability, transmitted through the carbon framework (a through-bond interaction) or through space, can influence the electronic properties of the carbonyl group and the transition state of the reaction, further modulating the stereoselectivity. For instance, stabilization of a developing positive charge in the transition state through hyperconjugation with the C-Si bond could favor a specific reaction pathway.
While specific studies detailing the diastereoselectivity of various reactions on 3-(trimethylsilyl)cyclohexanone are not abundant, the principles of conformational control and the known properties of the trimethylsilyl group provide a strong basis for predicting its influence on the stereochemical course of reactions.
Regioselectivity in Reactions Involving Cyclohexanone, 3 Trimethylsilyl and Its Derivatives
Regiospecificity in Silyl (B83357) Enol Ether Formation from Unsymmetrical Ketones
The formation of silyl enol ethers from unsymmetrical ketones like 3-(trimethylsilyl)cyclohexanone is a foundational reaction in organic synthesis, providing access to versatile enolate surrogates. The regioselectivity of this transformation—determining whether the enol ether forms toward the substituted C-2 position or the unsubstituted C-6 position—is highly dependent on the reaction conditions. Two primary regiochemical isomers can be formed: the kinetic product and the thermodynamic product. wikipedia.org
Generally, the use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) favors the formation of the kinetic silyl enol ether. wikipedia.org This is because the bulky base preferentially abstracts the more accessible proton with the lower steric hindrance. In the case of 3-(trimethylsilyl)cyclohexanone, the proton at the C-6 position is less sterically encumbered than the proton at the C-2 position, which is adjacent to the bulky TMS group. Consequently, kinetic conditions lead to the predominant formation of the silyl enol ether with the double bond between C-1 and C-6.
Conversely, thermodynamic control is typically achieved using a weaker base, such as triethylamine (B128534), at higher temperatures. These conditions allow for equilibration between the possible enolates, leading to the formation of the more stable, more substituted alkene. wikipedia.org For 3-(trimethylsilyl)cyclohexanone, this would be the silyl enol ether with the double bond between C-1 and C-2.
Research has shown that for unsymmetrical 3-substituted cycloalkanones, employing soft enolization conditions can achieve high regioselectivity for the formation of the kinetic product. organic-chemistry.org In many cases, regioselectivities of 11:1 or greater are observed for enolization that occurs away from the substituent at the C-3 position. organic-chemistry.org This principle is directly applicable to 3-(trimethylsilyl)cyclohexanone, where the steric bulk of the TMS group strongly disfavors deprotonation at the adjacent C-2 position under kinetic control.
Table 1: Regioselectivity of Silyl Enol Ether Formation
| Product Type | Controlling Factor | Favored Position of Deprotonation | Resulting Silyl Enol Ether | Typical Conditions |
|---|---|---|---|---|
| Kinetic | Steric Hindrance | C-6 (less substituted) | 3-(trimethylsilyl)cyclohex-1-en-1-yl trimethylsilyl (B98337) ether | LDA, -78°C |
Regiocontrol in Carbon-Carbon Bond Forming Reactions
The regiocontrol exerted by the trimethylsilyl group is also critical in carbon-carbon bond-forming reactions, such as alkylations, which typically proceed via an enolate intermediate. The challenge in the alkylation of 3-substituted cyclohexanones is that deprotonation can occur at either the C-2 or C-6 position, potentially leading to a mixture of regioisomeric products. ubc.ca The formation of the enolate, and thus the position of the subsequent C-C bond, is governed by the same kinetic and thermodynamic principles that control silyl enol ether formation.
For instance, direct base-catalyzed alkylation of a 3-substituted cyclohexanone (B45756) can result in a mixture of 2,3- and 2,5-disubstituted products. orgsyn.org However, by forming a specific enolate or enol ether intermediate in a regioselective manner first, subsequent C-C bond formation can be directed to a specific location. An iridium-catalyzed allylic enolization of a related silyl enol ether, 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, demonstrates that the reaction proceeds with high regioselectivity, showcasing how silyl groups can be instrumental in complex C-C bond formations. mdpi.com
Furthermore, the trimethylsilyl group can participate in more complex, regiocontrolled annulation reactions. A notable example is the (trimethylsilyl)cyclopentene annulation, which provides a regiocontrolled method for synthesizing five-membered rings. acs.org In these advanced synthetic strategies, the TMS group serves not just as a steric directing group but also as a reactive handle that can be manipulated or removed in subsequent steps.
Table 2: Research Findings in Regiocontrolled C-C Bond Formation
| Reaction Type | Substrate/Reagents | Key Finding | Reference |
|---|---|---|---|
| Enolate Alkylation | 3-Methylcyclohexanone | Direct alkylation can lead to a mixture of regioisomers, highlighting the need for regiocontrol. | ubc.caorgsyn.org |
| Allylic Enolization | 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one / Ir-catalyst | The reaction affords enolated allyl products with high regio- and enantioselectivities. mdpi.com | mdpi.com |
Influence of the Trimethylsilyl Group on Site Selectivity
The influence of the trimethylsilyl group on site selectivity is a manifestation of its combined steric and electronic properties. The sheer size of the TMS group provides a powerful steric shield, often directing incoming reagents to the opposite side of the cyclohexanone ring. organic-chemistry.org As discussed, this is clearly observed in the kinetically controlled formation of enolates, where deprotonation occurs at the less hindered C-6 position. organic-chemistry.orgubc.ca
Beyond simple sterics, the electronic nature of the silicon atom plays a subtle but important role. While silicon is more electropositive than carbon, the Si-C bond can act as a sigma-electron donor through hyperconjugation, potentially influencing the stability of adjacent carbocations or transition states. In the context of cycloaddition reactions involving trimethylsilyl-substituted alkenes, the TMS group has been shown to influence the regioselectivity of the process. mdpi.com This effect is attributed to both steric hindrance and electronic interactions that stabilize certain transition states over others. mdpi.com
In the case of 3-(trimethylsilyl)cyclohexanone, the primary influence on site selectivity remains its steric bulk. This directs reactions such as enolate formation and subsequent alkylations away from the C-2 position. organic-chemistry.orgubc.ca In more complex transformations, such as photochemical rearrangements or catalyzed cyclizations, the electronic effects of the TMS group can become more significant in determining the ultimate regiochemical and stereochemical outcome. mdpi.com
Synthetic Applications of Cyclohexanone, 3 Trimethylsilyl in Complex Molecule Construction
Strategic Building Block in Total Synthesis
Cyclohexanone (B45756), 3-(trimethylsilyl)- and its derivatives serve as valuable building blocks in organic synthesis, primarily due to the directing and stabilizing effects of the trimethylsilyl (B98337) group. This allows for the construction of complex carbocyclic and heterocyclic frameworks that can be key intermediates in the total synthesis of natural products and other target molecules.
One of the most significant applications of silylated cyclohexanone derivatives is in photochemical rearrangements. For instance, 4-alkyl-3-trimethylsilyl-2,5-cyclohexadien-1-ones, which can be prepared from precursors like methyl 2-trimethylsilylbenzoate, undergo regiospecific Type A photorearrangements. nih.gov This process leads to the formation of 5-trimethylsilylbicyclo[3.1.0]hex-3-en-2-ones. nih.gov The trimethylsilyl group plays a crucial role in directing the regioselectivity of this rearrangement.
These bicyclic ketones are themselves stable and versatile intermediates. They can undergo further transformations, such as acid-catalyzed protiodesilylative rearrangement, to yield 4-alkylidene-2-cyclopenten-1-ones. nih.gov This sequence demonstrates the utility of the trimethylsilyl group as a "traceless" directing group, enabling the construction of intricate ring systems that would be challenging to access through other methods. The ability to transform a six-membered ring into a five-membered ring with controlled exocyclic stereochemistry is a powerful tool in the synthesis of many natural products containing cyclopentenone moieties.
The table below summarizes the transformation of a 3-trimethylsilyl-2,5-cyclohexadienone derivative into a cyclopentenone, highlighting the role of the silyl (B83357) group in this strategic transformation.
| Starting Material | Intermediate | Final Product | Key Transformation | Ref |
| 4-acetoxymethyl-4-alkyl-3-trimethylsilyl-2,5-cyclohexadien-1-one | 5-trimethylsilylbicyclo[3.1.0]hex-3-en-2-one | 4-alkylidene-2-cyclopenten-1-one | Photorearrangement followed by acid-catalyzed rearrangement | nih.gov |
While direct total syntheses employing Cyclohexanone, 3-(trimethylsilyl)- are not extensively documented in readily available literature, its derivatives are clearly positioned as strategic building blocks for accessing complex molecular architectures. The principles demonstrated with related systems underscore its potential in the broader field of total synthesis.
Precursors for Pharmaceutical Intermediates and Analogs
The cyclohexanone scaffold is a common motif in a wide range of biologically active compounds and approved pharmaceuticals. While the direct use of Cyclohexanone, 3-(trimethylsilyl)- as a precursor to a specific commercial drug is not prominently reported, its chemical nature makes it an attractive starting point for the synthesis of pharmaceutical intermediates and analogs for drug discovery programs.
The reactivity of the ketone functional group allows for a multitude of transformations, including reductions, reductive aminations, and aldol (B89426) reactions, to introduce diversity around the cyclohexyl core. The trimethylsilyl group offers additional avenues for synthetic manipulation. For example, it can be replaced with other functional groups through ipso-substitution, or it can influence the regioselectivity of enolate formation, thereby directing subsequent alkylation or other C-C bond-forming reactions.
The potential to generate a library of analogs from a single silylated precursor is a significant advantage in medicinal chemistry. By systematically modifying the substituents on the cyclohexanone ring, chemists can explore the structure-activity relationship (SAR) of a particular pharmacophore. For instance, the related compound 3,3,5-trimethylcyclohexanol (B90689) is a known precursor to the vasodilator cyclandelate, illustrating the utility of substituted cyclohexanes in drug synthesis.
The table below outlines the potential synthetic transformations of Cyclohexanone, 3-(trimethylsilyl)- that could lead to the generation of diverse molecular scaffolds for pharmaceutical research.
| Transformation | Potential Product Class | Pharmaceutical Relevance |
| Reduction of ketone | Substituted cyclohexanols | Precursors to esters and ethers with potential biological activity. |
| Reductive amination | Substituted cyclohexylamines | Amine-containing compounds are prevalent in pharmaceuticals. |
| Wittig reaction | Alkene-substituted cyclohexanes | Introduction of new carbon chains and functional groups. |
| Ipso-substitution of silyl group | Functionalized cyclohexanones | Introduction of halogens, aryl groups, or other functionalities. |
The development of new drugs often relies on the ability to create and test a wide variety of molecular structures. The unique combination of a reactive ketone and a versatile silyl group in Cyclohexanone, 3-(trimethylsilyl)- makes it a promising, though currently underutilized, platform for the synthesis of novel pharmaceutical intermediates and analogs.
Theoretical and Computational Studies of Cyclohexanone, 3 Trimethylsilyl and Silylated Cyclohexanones
Quantum Mechanical Investigations of Reactivity and Stereoselectivity
Quantum mechanical calculations have been instrumental in understanding the reactivity and stereoselectivity of silylated cyclohexanones. These studies delve into the electronic structure of the molecules to predict how they will interact with other reagents.
One of the key aspects explored is the influence of the trimethylsilyl (B98337) group on the stereochemical outcome of nucleophilic additions to the carbonyl group. A foundational theory proposes that the stereoselectivity of nucleophilic attack on cyclohexanone (B45756) is governed by a balance between steric hindrance, which favors equatorial attack, and stabilizing electronic interactions, which favor axial attack. researchgate.net The stabilizing interaction involves the donation of electron density from adjacent sigma (σ) bonds into the forming antibonding orbital (σ*) of the new bond between the nucleophile and the carbonyl carbon. researchgate.net
In the case of silylated cyclohexanones, the electron-donating nature of the C-Si bond can play a significant role. Theoretical models suggest that the presence of a silicon atom can influence the energy of the transition state, thereby affecting the reaction rate and stereoselectivity. researchgate.net For instance, the kinetic anomeric effect, a phenomenon where an adjacent heteroatom with a lone pair can stabilize a developing positive charge, can be considered in the context of α-silyl ketones. researchgate.net
Computational studies on related systems, such as the 1,3-dipolar cycloaddition between a cyclic nitrone and cyclohexanone, have utilized density functional theory (DFT) to rationalize experimental outcomes, including regioselectivity and stereoselectivity. acs.org These calculations help in understanding the electronic and steric factors that govern the formation of specific products. acs.org While not directly on 3-(trimethylsilyl)cyclohexanone, these studies highlight the power of quantum mechanics in predicting and explaining the stereochemical course of reactions involving substituted cyclohexanones.
Modeling of Transition States and Reaction Pathways
The transient nature of transition states makes their direct experimental observation extremely challenging. mit.edu Computational modeling provides a powerful means to characterize these fleeting structures and map out the entire reaction pathway, offering a step-by-step understanding of how reactants are converted into products. mit.eduresearchgate.net
For reactions involving silylated cyclohexanones, such as nucleophilic additions or enolate formations, computational methods can be used to locate the transition state structures for both axial and equatorial attack. By calculating the energies of these transition states, chemists can predict which pathway is more favorable and thus which stereoisomer will be the major product. researchgate.net
Recent advancements in computational chemistry, including the use of artificial intelligence, have led to the development of models that can rapidly and accurately predict the structures of transition states. mit.edu These models, given the structures of the reactant and product, can generate potential transition state geometries, which can then be refined using quantum mechanical calculations. mit.edu
The study of reaction pathways also extends to understanding the influence of substituents on the reaction mechanism. For example, computational analysis of the reactions of cyclotrisilenes with unsaturated substrates has revealed how different substituents on the silicon-containing ring can direct the reaction toward different pathways, such as π-addition or σ-insertion. researchgate.net While a different system, this demonstrates the capability of computational modeling to elucidate how silyl (B83357) groups can influence reaction mechanisms.
Furthermore, computational studies can model the effect of reaction conditions. For instance, in nucleophilic additions to cyclohexanones, the nature of the nucleophile, the solvent, and any coordinating metal cations can influence the transition state energy and thus the stereoselectivity. researchgate.net Theoretical models can incorporate these factors to provide a more complete picture of the reaction.
Analysis of Electronic and Steric Effects of the Trimethylsilyl Group
The trimethylsilyl (TMS) group exerts both electronic and steric effects that significantly influence the properties and reactivity of the cyclohexanone ring to which it is attached. Computational chemistry provides a quantitative means to dissect and understand these effects.
Electronic Effects:
The silicon atom is less electronegative than carbon, leading to the C-Si bond being polarized with a partial positive charge on silicon and a partial negative charge on carbon. This electronic characteristic makes the TMS group a net electron donor. In the context of a cyclohexanone ring, this electron-donating ability can influence the reactivity of the carbonyl group.
Furthermore, the C-Si bond is a good sigma (σ) donor. This property is crucial in stabilizing adjacent carbocations or electron-deficient centers. In reactions involving the carbonyl group of 3-(trimethylsilyl)cyclohexanone, this σ-donating ability can stabilize transition states, thereby affecting reaction rates and stereoselectivity. researchgate.net Computational studies can quantify these electronic interactions through methods like Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions.
Steric Effects:
The trimethylsilyl group is sterically demanding. Its bulkiness plays a critical role in determining the conformational preferences of the cyclohexanone ring and influences the direction of attack by incoming reagents. The steric hindrance created by the TMS group can shield one face of the molecule, leading to a preference for reaction on the less hindered face.
Computational methods, such as the calculation of steric maps and buried volume (%VBur), can be used to quantify the steric environment around a reactive center. mdpi.com These methods provide a visual and numerical representation of the steric bulk of substituents and their impact on the accessibility of the active site. mdpi.com For example, in olefin polymerization catalysis, similar computational tools have been used to correlate the steric properties of ligands with the stereoselectivity of the reaction. mdpi.com
The following table summarizes the key electronic and steric effects of the trimethylsilyl group:
| Effect | Description | Consequence for Cyclohexanone, 3-(trimethylsilyl)- |
| Electronic | ||
| Inductive Effect | Silicon is less electronegative than carbon, making the TMS group an electron-donating group. | Influences the reactivity of the carbonyl group. |
| Hyperconjugation (σ-donation) | The C-Si σ-bond can donate electron density to adjacent empty or partially filled orbitals. | Can stabilize transition states in reactions involving the carbonyl group, affecting reaction rates and stereoselectivity. researchgate.net |
| Steric | ||
| Bulkiness | The three methyl groups on the silicon atom create significant steric hindrance. | Influences the conformational equilibrium of the cyclohexanone ring and the direction of nucleophilic attack. |
It is the combination of these electronic and steric factors that dictates the unique chemical properties and reactivity patterns of "Cyclohexanone, 3-(trimethylsilyl)-" and other silylated cyclohexanones. Computational analysis provides an invaluable framework for understanding and predicting these complex interactions. mdpi.comchemrxiv.orgnih.govresearchgate.net
Conformational Energy Landscape Studies
The conformational flexibility of the cyclohexanone ring is a key determinant of its reactivity. The presence of a bulky substituent like the trimethylsilyl group at the 3-position significantly influences the conformational energy landscape, which describes the relative energies of all possible conformations of the molecule. mdpi.comnih.gov
For a monosubstituted cyclohexane (B81311), the substituent generally prefers the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). utexas.edu However, in cyclohexanone, the sp2-hybridized carbonyl carbon flattens the ring slightly, which can alter the energetics of these interactions. youtube.com
In the case of "Cyclohexanone, 3-(trimethylsilyl)-", the large steric bulk of the trimethylsilyl group would strongly favor an equatorial position in the chair conformation. Placing the TMS group in an axial position would result in significant steric strain due to interactions with the axial hydrogens at the 1 and 5 positions.
Computational methods, such as molecular mechanics and quantum mechanics, are used to calculate the energies of different conformations and map out the energy landscape. umn.edu These calculations can determine the global minimum energy conformation (the most stable form) and the energy barriers between different conformations. umn.edu
The conformational energy landscape provides crucial information for understanding and predicting the molecule's behavior:
Reactivity: The dominant conformation in solution is the one from which the molecule is most likely to react.
Stereoselectivity: The accessibility of the carbonyl group to an incoming nucleophile can be very different in axial versus equatorial conformations of the substituent.
The following table illustrates a hypothetical comparison of the relative energies for the equatorial and axial conformers of 3-(trimethylsilyl)cyclohexanone, emphasizing the expected large energy difference due to the steric bulk of the TMS group.
| Conformer of 3-(trimethylsilyl)cyclohexanone | Relative Energy (kcal/mol) (Illustrative) | Key Destabilizing Interactions |
| Equatorial | 0 (Reference) | Minimal steric strain |
| Axial | High | Severe 1,3-diaxial interactions between the TMS group and axial hydrogens |
Theoretical studies on related silacyclohexanes have shown that the conformational energies of substituents can be dramatically different from their carbon analogues, sometimes even favoring an axial position for certain groups. nih.gov However, for a sterically demanding group like trimethylsilyl in a cyclohexanone ring, the equatorial preference is expected to be very strong.
Advanced Spectroscopic and Analytical Characterization of Cyclohexanone, 3 Trimethylsilyl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si)
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For Cyclohexanone (B45756), 3-(trimethylsilyl)-, analysis of ¹H, ¹³C, and ²⁹Si nuclei would provide unambiguous evidence of its constitution.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the trimethylsilyl (B98337) (TMS) group and the protons on the cyclohexanone ring. The TMS protons would appear as a sharp singlet, integrating to nine protons, at a characteristic upfield chemical shift of approximately 0.1 ppm. The protons on the cyclohexanone ring would exhibit more complex splitting patterns and appear at lower field due to the influence of the electron-withdrawing carbonyl group and the substituent effects of the silyl (B83357) group. The proton at C3, being directly attached to the carbon bearing the silyl group, would have a chemical shift influenced by the silicon's electronegativity and magnetic anisotropy. Protons alpha to the carbonyl group (at C2 and C6) would be the most deshielded of the ring protons, appearing in the range of 2.2-2.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information about the carbon framework. The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of 208-212 ppm for a cyclohexanone. The carbons of the trimethylsilyl group would appear at a very high field, around 0 ppm, consistent with TMS itself which is used as a reference standard. The carbon atom directly bonded to the silicon (C3) would show a shift that reflects the beta-effect of the carbonyl group and the alpha-effect of the silicon. The remaining ring carbons (C2, C4, C5, C6) would have chemical shifts in the typical aliphatic range of 20-50 ppm.
²⁹Si NMR Spectroscopy: With a natural abundance of 4.7%, the ²⁹Si nucleus is amenable to NMR studies. ²⁹Si NMR is highly sensitive to the electronic environment around the silicon atom. For Cyclohexanone, 3-(trimethylsilyl)-, the silicon atom is in a tetracoordinate environment, bonded to one carbon of the cyclohexyl ring and three methyl groups. The chemical shift would be expected in the range typical for tetraorganosilanes. The specific shift would provide insight into the electronic effects of the beta-carbonyl group.
| Predicted ¹H NMR Data for Cyclohexanone, 3-(trimethylsilyl)- | |
| Proton | Predicted Chemical Shift (ppm) |
| -Si(CH₃)₃ | ~0.1 (singlet, 9H) |
| Ring Protons | 1.0 - 2.6 (complex multiplets) |
| CH₂ (α to C=O) | ~2.2 - 2.5 |
| Predicted ¹³C NMR Data for Cyclohexanone, 3-(trimethylsilyl)- | |
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C1) | ~210 |
| CH (C3) | 25 - 35 |
| Ring CH₂ | 25 - 45 |
| -Si(CH₃)₃ | ~0 |
| Predicted ²⁹Si NMR Data for Cyclohexanone, 3-(trimethylsilyl)- | |
| Silicon | Predicted Chemical Shift (ppm) |
| -Si(CH₃)₃ | 0 to +10 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For Cyclohexanone, 3-(trimethylsilyl)-, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
The molecular ion peak (M⁺) would be observed at m/z 170. A prominent peak would be expected at m/z 155, corresponding to the loss of a methyl radical ([M-15]⁺) from the trimethylsilyl group. The base peak of the spectrum could very likely be the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73, which is a very stable and commonly observed fragment for TMS-containing compounds. Other significant fragments would arise from the cleavage of the cyclohexanone ring. Alpha-cleavage adjacent to the carbonyl group is a common pathway for ketones. Fragmentation could also involve the loss of ethene or other neutral molecules from the ring structure.
| Predicted Mass Spectrometry Fragmentation for Cyclohexanone, 3-(trimethylsilyl)- | |
| m/z | Predicted Fragment |
| 170 | [M]⁺ (Molecular Ion) |
| 155 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Other Spectroscopic Techniques (e.g., IR, UV-Vis)
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For Cyclohexanone, 3-(trimethylsilyl)-, the most prominent absorption would be the strong C=O stretching vibration, expected around 1715 cm⁻¹, which is characteristic of a six-membered ring ketone. The presence of the trimethylsilyl group would be confirmed by characteristic Si-C stretching and rocking vibrations. Specifically, a strong band around 1250 cm⁻¹ (symmetric deformation) and another band around 840 cm⁻¹ (rocking vibration) are indicative of the -Si(CH₃)₃ group. The spectrum would also feature C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons of the ring and methyl groups.
UV-Vis Spectroscopy: The UV-Vis spectrum is used to study electronic transitions. Ketones like cyclohexanone exhibit a weak absorption band in the UV region corresponding to the n→π* electronic transition of the carbonyl group. For Cyclohexanone, 3-(trimethylsilyl)-, this absorption (λmax) would be expected to appear around 280-290 nm. The position of this absorption can be influenced by the solvent polarity.
| Predicted IR Absorption Bands for Cyclohexanone, 3-(trimethylsilyl)- | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2960-2850 | C-H Stretch (Aliphatic) |
| ~1715 | C=O Stretch (Ketone) |
| ~1250 | Si-CH₃ Symmetric Bend |
| ~840 | Si-C Rock |
X-ray Crystallography
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. While no crystal structure for Cyclohexanone, 3-(trimethylsilyl)- is currently available in the public domain, this technique could provide invaluable information if a suitable single crystal were obtained.
A crystal structure would confirm the connectivity and provide precise bond lengths and angles. Crucially, it would reveal the conformation of the cyclohexanone ring, which is expected to adopt a chair conformation to minimize steric strain. The analysis would also definitively establish the stereochemistry of the molecule, showing whether the bulky trimethylsilyl group occupies an axial or equatorial position. Due to its size, the trimethylsilyl group would be strongly favored to reside in the more sterically accessible equatorial position to avoid 1,3-diaxial interactions.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Transformations
The quest for new catalytic methods to functionalize the 3-(trimethylsilyl)cyclohexanone scaffold is a vibrant area of research. The development of such systems is critical for unlocking new synthetic pathways and improving the efficiency and selectivity of known transformations.
A significant area of interest is photoredox catalysis , which employs light to drive chemical reactions under mild conditions. nih.gov This technology has shown promise in the α-functionalization of ketones and could be adapted for the selective modification of 3-(trimethylsilyl)cyclohexanone. nih.gov Another key area is palladium catalysis , which is already widely used in organic synthesis. Adapting palladium-catalyzed methods, such as those used for the synthesis of cyclohexanones from phenols, could provide new, direct routes to silylated cyclohexanones. unisi.it
Cationic cyclization reactions, promoted by strong acids like tetrafluoroboric acid, offer a novel strategy for constructing the cyclohexanone (B45756) ring. organic-chemistry.org Applying this to appropriately substituted silylated precursors could enable the convergent synthesis of complex 3-(trimethylsilyl)cyclohexanone derivatives. Furthermore, the development of heterogeneous catalysts , such as platinum nanoparticles supported on alumina, is a key goal for creating more sustainable and scalable industrial processes. rsc.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Table of Potential Catalytic Transformations
| Catalytic System | Potential Transformation of 3-(trimethylsilyl)cyclohexanone | Key Advantages |
| Photoredox Catalysis | α-Functionalization | Operates under mild conditions, enabling the formation of highly reactive intermediates. nih.gov |
| Palladium Catalysis | Synthesis from silylated phenols; Asymmetric allylic alkylation | Offers high reaction efficiency and the potential for precise control over stereochemistry. unisi.itnih.gov |
| Cationic Cyclization | Synthesis from silylated alkynols | Allows for the convergent assembly of highly functionalized ring systems. organic-chemistry.org |
| Heterogeneous Catalysis | Selective oxidation reactions | Facilitates catalyst recycling, leading to more sustainable and cost-effective processes. rsc.org |
Advances in Asymmetric Synthesis Utilizing Cyclohexanone, 3-(trimethylsilyl)-
Creating molecules with specific three-dimensional arrangements is a cornerstone of modern drug discovery and materials science. The trimethylsilyl (B98337) group in 3-(trimethylsilyl)cyclohexanone can serve as a bulky directing group, influencing the stereochemical outcome of reactions and enabling the synthesis of single enantiomers of chiral molecules.
Enantioselective α-alkylation is a primary focus, with photo-organocatalysis emerging as a powerful technique. escholarship.org This method uses small organic molecules (chiral amines) as catalysts in the presence of light to achieve highly enantioselective additions to the ketone. The steric bulk of the trimethylsilyl group is expected to enhance the facial selectivity of this reaction.
The palladium-catalyzed enantioselective allylic alkylation (EAA) of silyl (B83357) enol ethers derived from 3-(trimethylsilyl)cyclohexanone is another promising avenue. This reaction is a powerful tool for the construction of chiral carbon centers, including those with four different substituents (quaternary centers). nih.gov Additionally, the unique photochemical properties of silyl-substituted cyclohexadienones, which undergo specific rearrangements, suggest that light-induced transformations of 3-(trimethylsilyl)cyclohexanone derivatives could lead to novel, stereochemically complex bicyclic structures. nih.gov
Table of Asymmetric Synthesis Strategies
| Asymmetric Method | Desired Stereochemical Outcome | Noteworthy Features |
| Photo-organocatalytic α-alkylation | Enantioselective formation of a new carbon-carbon bond at the α-position. | Employs chiral organic catalysts and proceeds under mild, light-induced conditions. escholarship.org |
| Palladium-catalyzed EAA | Synthesis of chiral tertiary alcohols and quaternary carbon centers. | A robust method for creating highly substituted, stereochemically defined centers. nih.gov |
| Photochemical Rearrangements | Formation of novel bicyclic systems with defined stereochemistry. | The silyl group can direct the stereochemical course of the light-induced rearrangement. nih.gov |
Development of Green Chemistry Approaches
The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netstmjournals.com For a fundamental building block like 3-(trimethylsilyl)cyclohexanone, developing greener synthetic methods is a high priority.
A key target is the replacement of toxic oxidizing agents, such as those based on chromium, with more benign alternatives. Sodium hypochlorite (B82951) (bleach) , in the presence of acetic acid, has been shown to be an effective and environmentally friendly oxidant for converting cyclohexanols to cyclohexanones. scribd.com Adapting this method for the synthesis of 3-(trimethylsilyl)cyclohexanone from its corresponding alcohol would represent a significant green advancement.
Table of Green Chemistry Initiatives
| Green Chemistry Approach | Application to 3-(trimethylsilyl)cyclohexanone Chemistry | Environmental Impact |
| Use of Green Oxidants | Synthesis from 3-(trimethylsilyl)cyclohexanol using bleach. | Eliminates the need for toxic heavy metals and produces harmless byproducts. scribd.com |
| Coupled Catalytic Cycles | Integrated synthesis and transformation processes. | Enhances energy efficiency and maximizes the use of all atoms in the starting materials. rsc.org |
| Biomass-Derived Feedstocks | Sourcing the cyclohexanone core from renewable resources. | Decreases the reliance on non-renewable fossil fuels. unisi.it |
Integration with Flow Chemistry and Automation in Synthesis
Flow chemistry, where reactions are carried out in continuous streams rather than in traditional flasks, offers significant advantages in terms of safety, control, and scalability. youtube.com When combined with automation, this technology can dramatically accelerate the discovery and optimization of new chemical reactions. researchgate.netresearchgate.net
The continuous flow synthesis of cyclohexanone itself has been successfully demonstrated, and this approach could be readily adapted for the large-scale production of 3-(trimethylsilyl)cyclohexanone. unisi.it Automated flow systems also enable high-throughput reaction optimization , where a large number of reaction conditions can be screened rapidly to find the best possible outcome. soci.org This is particularly useful for exploring the diverse reactivity of 3-(trimethylsilyl)cyclohexanone.
Furthermore, complex, multistep syntheses can be performed in a continuous flow setup by linking different reactor modules together. researchgate.netchimia.ch This "assembly line" approach to chemical synthesis can significantly reduce the time and effort required to produce complex molecules, making it a powerful tool for drug discovery and materials development.
Table of Flow Chemistry and Automation Applications
| Flow Chemistry/Automation Aspect | Application in 3-(trimethylsilyl)cyclohexanone Synthesis | Principal Advantages |
| Continuous Flow Synthesis | Scalable and efficient production. | Provides superior safety, enhanced process control, and straightforward scalability. unisi.ityoutube.com |
| Automated Reaction Optimization | Rapid discovery of optimal reaction conditions. | Saves significant time and resources while enabling the efficient screening of numerous variables. researchgate.netsoci.org |
| Multistep Flow Synthesis | Streamlined construction of complex molecules. | Reduces manual operations, minimizes waste, and increases overall synthetic efficiency. researchgate.netchimia.ch |
Q & A
Q. How can the purity of 3-(trimethylsilyl)cyclohexanone be verified using spectroscopic methods?
To confirm purity, employ 1H NMR spectroscopy to analyze peak splitting patterns and integration ratios, ensuring the absence of impurities. For example, high-resolution NMR data from NIST Standard Reference Databases (e.g., δ values for trimethylsilyl protons) can validate structural integrity . IR spectroscopy is also critical; compare the carbonyl stretch (~1700 cm⁻¹) and Si-CH₃ vibrations (~1250 cm⁻¹) against reference spectra . Always cross-reference with thermodynamic databases (e.g., NIST Chemistry WebBook) for additional validation .
Q. What are the recommended safety protocols when handling 3-(trimethylsilyl)cyclohexanone in laboratory settings?
Use Butyl or Polyvinyl Alcohol gloves and Tychem® BR protective clothing to prevent skin contact . Avoid oxidizing agents (e.g., peroxides, nitric acid) due to explosive peroxide formation risks . Conduct a hazard analysis before synthesis, referencing guidelines like Prudent Practices in the Laboratory for risk mitigation . Store in inert conditions and ensure daily PPE checks .
Q. What synthetic routes are available for introducing trimethylsilyl groups to cyclohexanone?
The silylation of cyclohexanone enolates using trimethylsilyl triflate is a common method. However, limitations exist: steric hindrance from bulky silyl groups can reduce yields, and alternative silylating agents (e.g., triethylsilyl) may be required for specific applications . Validate product regioselectivity via GC-MS or X-ray crystallography .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the thermodynamic properties of cyclohexanone derivatives?
The electron-withdrawing effect of the trimethylsilyl group alters the carbonyl group's reactivity, reducing the enthalpy of formation (ΔfH°) compared to unsubstituted cyclohexanone. NIST thermochemical data show measurable differences in entropy (S°) and heat capacity (Cp) due to increased molecular rigidity . Computational studies (e.g., DFT) can quantify these effects by analyzing bond polarization .
Q. What computational methods predict the stereoselectivity of reactions involving 3-(trimethylsilyl)cyclohexanone?
Becke3LYP/6-31G calculations**reveal that axial attack on the carbonyl group is favored due to electronic stabilization of transition states, overriding torsional effects. This aligns with experimental stereoselectivity in hydride reductions . For enzymatic reactions (e.g., Baeyer-Villiger oxidations),molecular docking simulations with cyclohexanone monooxygenase can predict regioselectivity .
Q. How do solvent cage effects influence reaction pathways of intermediates derived from 3-(trimethylsilyl)cyclohexanone?
During autoxidation, solvent cages stabilize cyclohexoxy radicals , promoting β-C–C cleavage to form ω-formyl radicals. This pathway dominates in viscous solvents, as shown by kinetic isotope effect studies . Use EPR spectroscopy to detect radical intermediates and HPLC-MS to track byproduct formation .
Q. What environmental monitoring strategies detect persistent byproducts of 3-(trimethylsilyl)cyclohexanone?
Employ non-targeted LC-HRMS screening in environmental matrices (e.g., water, soil) to identify degradation products. Challenges include lack of analytical standards; instead, use fragmentation pattern libraries and isotopic labeling for quantification . Prioritize compounds with PBT (persistent, bioaccumulative, toxic) profiles .
Methodological Notes
- Data Validation : Cross-reference experimental results with NIST Standard Reference Databases .
- Synthesis Optimization : For silylated derivatives, explore enzymatic methods (e.g., cyclohexanone monooxygenase) to achieve enantioselective oxidations .
- Safety Compliance : Integrate hazard assessments into experimental design, emphasizing solvent compatibility and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
